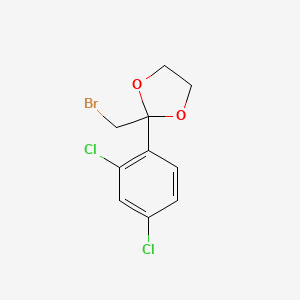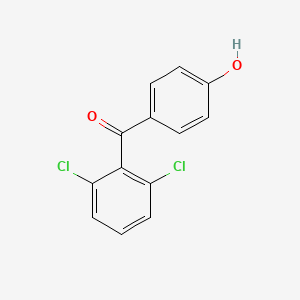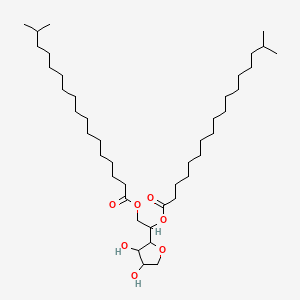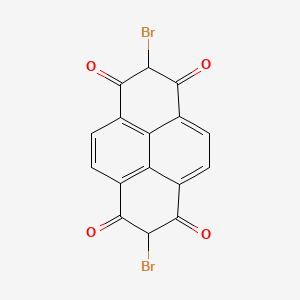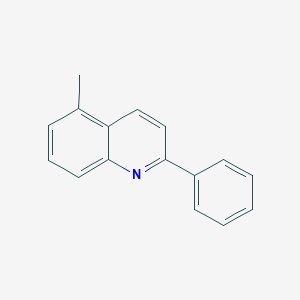
5-Methyl-2-phenylquinoline
説明
5-Methyl-2-phenylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a molecular formula of C16H13N . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For instance, they participate in both electrophilic and nucleophilic substitution reactions . The chemistry of a biomaterial directly contributes to its interaction with biological environments .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
科学的研究の応用
Antimicrobial and Antifungal Applications
5-Methyl-2-phenylquinoline has been explored for its potential in antimicrobial and antifungal applications. A study focusing on new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines found that these compounds exhibit considerable antibacterial and antifungal activities. Specifically, certain derivatives showed significant activity against Gram-negative bacteria like Klebsiella planticola and against fungi such as Aspergillus niger (Kumar & Vijayakumar, 2017).
Anticancer Research
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, certain derivatives have shown strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines (Liu et al., 2009). Another research found that 2-phenylquinolin-4-ones exhibited significant inhibitory activity against various tumor cell lines, indicating their potential as antitumor agents (Chou et al., 2010).
Serotonin Receptor Research
Compounds derived from this compound have been studied for their potential interaction with serotonin receptors. A study on 2-[(2-aminoethyl)thio]quinolines found these compounds to have affinity for 5-HT1 and 5-HT2 receptor sites, highlighting their potential as 5-HT2 antagonists (Blackburn et al., 1987).
Other Applications
- Quinoline derivatives have been explored for their potential in treating malaria. Research has found certain quinoline derivatives to be effective against resistant strains of parasites, suggesting their utility in antimalarial therapies (Werbel et al., 1986).
- The compound has also been studied in the context of DNA binding and biological activity, particularly in relation to platinum(II) complexes. This research provides insights into the structural requirements for biological activity and DNA interaction (Brodie et al., 2004).
作用機序
While the exact mechanism of action for 5-Methyl-2-phenylquinoline is not clear, quinoline derivatives have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
将来の方向性
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, future research could focus on exploring these applications further and developing new synthesis methods .
特性
IUPAC Name |
5-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-6-5-9-16-14(12)10-11-15(17-16)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZVHSUPWGXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301991 | |
| Record name | 5-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500595-66-4 | |
| Record name | 5-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


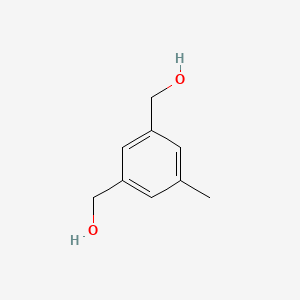
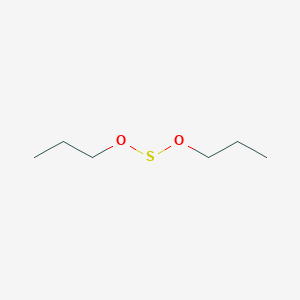
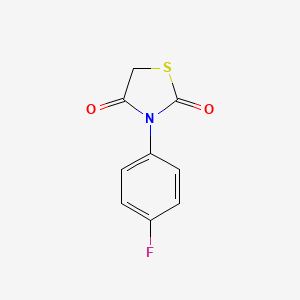
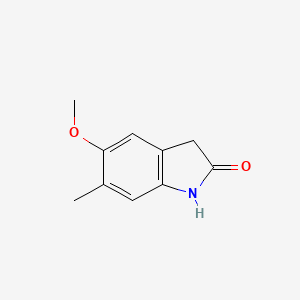
![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)

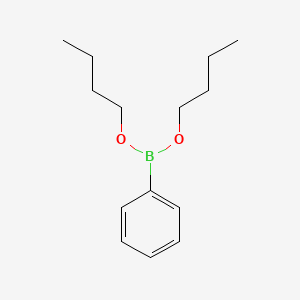

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)
